molecular formula C6H6FIN2 B12979098 (3-Fluoro-4-iodopyridin-2-yl)methanamine

(3-Fluoro-4-iodopyridin-2-yl)methanamine

Cat. No.: B12979098
M. Wt: 252.03 g/mol
InChI Key: LXRHSGFHFPPRJW-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated and Iodinated Pyridine (B92270) Chemistry

The presence of both fluorine and iodine on the pyridine ring is a key feature of (3-Fluoro-4-iodopyridin-2-yl)methanamine. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Fluorine's high electronegativity can significantly influence the electronic properties of the pyridine ring.

The iodine atom, on the other hand, serves as a versatile functional group. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This reactivity allows for the introduction of a wide range of substituents at the 4-position of the pyridine ring, further expanding the synthetic utility of the molecule. The synthesis of related compounds like 3-fluoro-4-iodopyridin-2-amine (B2757330) often starts from precursors such as 2,3-Difluoro-4-iodopyridine. chemicalbook.com

Significance as a Versatile Synthetic Building Block in Organic Synthesis

A synthetic building block is a relatively simple molecule that can be used to construct more complex molecules. This compound fits this description perfectly. The methanamine group (-CH2NH2) at the 2-position is a primary amine, which is a key functional group for forming amides, sulfonamides, and other nitrogen-containing linkages. This, combined with the reactivity of the iodine atom at the 4-position, makes the compound a trifunctional building block, where each functional group can potentially be reacted selectively.

The strategic placement of the substituents allows for a stepwise and controlled elaboration of the molecular structure. For instance, the amine group can be acylated or alkylated, followed by a cross-coupling reaction at the iodo-position. This versatility is highly sought after in the design and synthesis of novel drug candidates and functional materials. While specific research on this compound is not extensively documented in publicly available literature, the principles of its reactivity can be inferred from the chemistry of its constituent functional groups and related pyridine derivatives.

Interactive Data Table

Below are some computed chemical properties for the closely related compound, (3-Fluoropyridin-2-yl)methanamine. The presence of an iodine atom in this compound would significantly increase the molecular weight and is expected to influence other properties such as the XLogP3 value.

PropertyValue (for (3-Fluoropyridin-2-yl)methanamine)
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
XLogP3-0.2
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass126.05932639 g/mol
Topological Polar Surface Area38.9 Ų
Heavy Atom Count9
Complexity87.1
Data sourced from PubChem CID 11205754 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FIN2

Molecular Weight

252.03 g/mol

IUPAC Name

(3-fluoro-4-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6FIN2/c7-6-4(8)1-2-10-5(6)3-9/h1-2H,3,9H2

InChI Key

LXRHSGFHFPPRJW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1I)F)CN

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 4 Iodopyridin 2 Yl Methanamine

Precursor Synthesis and Starting Materials

The key to a successful synthesis of (3-Fluoro-4-iodopyridin-2-yl)methanamine lies in the efficient preparation of its direct precursor, 3-Fluoro-4-iodopicolinonitrile. This section details the synthesis of this critical intermediate.

Derivatives of 3-Fluoro-4-iodopicolinonitrile as Synthetic Precursors

The primary precursor for the target amine is 3-Fluoro-4-iodopicolinonitrile. The synthesis of this compound can be achieved from commercially available starting materials, such as 3-Fluoropicolinonitrile. A common method involves the ortho-lithiation of the pyridine (B92270) ring followed by iodination.

A representative synthetic procedure for 3-Fluoro-4-iodopicolinonitrile is as follows: A solution of diisopropylamine (B44863) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is cooled to a low temperature, typically -78°C. To this, a strong base such as n-butyllithium is added dropwise to form lithium diisopropylamide (LDA) in situ. The reaction mixture is briefly warmed and then re-cooled to -78°C. A solution of 3-Fluoropicolinonitrile in THF is then added, leading to deprotonation at the 4-position of the pyridine ring. This is followed by the addition of an iodine source, such as a solution of iodine in THF, to introduce the iodo group at the activated position. The reaction is then quenched, and the product is isolated and purified, often through column chromatography, to yield 3-Fluoro-4-iodopicolinonitrile.

Reactant Reagent/Solvent Product Yield (%)
3-Fluoropicolinonitrile1. LDA, THF, -78°C 2. Iodine, THF3-Fluoro-4-iodopicolinonitrile55.2% nih.gov

Reduction Strategies for Nitrile Functional Groups to Amines

The conversion of the nitrile functional group in 3-Fluoro-4-iodopicolinonitrile to a primary amine is a critical step in the synthesis of this compound. This transformation is typically achieved through reduction.

Application of Diisobutylaluminium Hydride (DIBAL-H) for Nitrile Reduction

Diisobutylaluminium hydride (DIBAL-H) is a versatile and widely used reducing agent in organic synthesis. It is particularly useful for the reduction of nitriles. Depending on the reaction conditions, DIBAL-H can reduce nitriles to either aldehydes or primary amines. beilstein-journals.orgnih.gov To achieve the desired primary amine, this compound, the reaction must be controlled to ensure complete reduction of the nitrile group.

The mechanism of nitrile reduction to an amine by DIBAL-H involves the initial coordination of the Lewis acidic aluminum center to the nitrogen atom of the nitrile. This is followed by the transfer of a hydride ion to the nitrile carbon, forming an imine-aluminum complex. organic-chemistry.org For the formation of a primary amine, a second equivalent of hydride is required to reduce the imine intermediate. Subsequent hydrolytic workup then yields the final primary amine. beilstein-journals.org

Reaction Parameters and Control of Selectivity in Reduction Processes

The outcome of the reduction of nitriles with DIBAL-H is highly dependent on several key reaction parameters. Careful optimization of these parameters is crucial to ensure the selective formation of the primary amine over the aldehyde intermediate.

Temperature plays a pivotal role in the selectivity of DIBAL-H reductions. To favor the formation of the primary amine, the reaction is typically carried out at temperatures higher than those used for the partial reduction to an aldehyde. While the reduction to an aldehyde is often performed at very low temperatures, such as -78°C, the complete reduction to the amine generally requires room temperature or even elevated temperatures. beilstein-journals.orgnih.gov

The choice of solvent is also important. DIBAL-H is soluble in a variety of hydrocarbon solvents. Common solvents for these reductions include toluene, hexane, and tetrahydrofuran (THF). These solvents are suitable for the temperature ranges required for the reduction and are relatively inert to the highly reactive DIBAL-H. lookchem.com

Parameter Condition for Amine Formation Rationale
TemperatureRoom temperature or elevatedHigher temperature promotes the second hydride addition to the imine intermediate. beilstein-journals.orgnih.gov
SolventToluene, Hexane, THFInert solvents that are compatible with the reducing agent and reaction temperatures. lookchem.com

The stoichiometry of DIBAL-H is a critical factor in determining the product of a nitrile reduction. For the complete reduction to a primary amine, at least two equivalents of DIBAL-H are required per equivalent of the nitrile. The first equivalent reduces the nitrile to an imine intermediate, and the second equivalent reduces the imine to the amine. beilstein-journals.org Using only one equivalent, especially at low temperatures, would favor the formation of the aldehyde after hydrolysis. nih.gov

Alternative Synthetic Routes and Methodological Comparisons

One prominent synthetic pathway commences with the iodination of 3-fluoropyridine-2-carbonitrile. This intermediate is synthesized by treating 3-fluoropyridine-2-carbonitrile with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the 4-position of the pyridine ring, followed by quenching with an iodine source. The resulting 3-fluoro-4-iodopyridine-2-carbonitrile (B1343177) is then subjected to reduction to yield the target primary amine.

A second potential route could start from 3-fluoropicolinic acid. This would involve iodination at the 4-position, followed by conversion of the carboxylic acid to a primary amide, and subsequent reduction. This pathway, while plausible, involves more steps and potentially harsher conditions for the amide reduction compared to the nitrile reduction.

A comparative analysis of these methodologies is presented below, considering factors such as the number of synthetic steps, the nature of the reagents, and the reaction conditions.

Interactive Data Table: Comparison of Synthetic Routes

FeatureRoute 1: From 3-Fluoropyridine-2-carbonitrileRoute 2: From 3-Fluoropicolinic Acid (Hypothetical)
Starting Material 3-Fluoropyridine-2-carbonitrile3-Fluoropicolinic acid
Key Intermediates 3-Fluoro-4-iodopyridine-2-carbonitrile3-Fluoro-4-iodopicolinic acid, 3-Fluoro-4-iodopicolinamide
Number of Steps 23
Key Reactions Directed ortho-metalation/iodination, Nitrile reductionIodination, Amidation, Amide reduction
Reagents LDA, Iodine, Reducing agent (e.g., LiAlH₄, BH₃)Iodinating agent, Amidation reagents, Strong reducing agent
Potential Challenges Handling of pyrophoric LDA, regioselectivity of iodinationPotentially harsh conditions for amide reduction could affect halogen substituents.

The synthesis via 3-fluoropyridine-2-carbonitrile is often preferred due to its efficiency and the relatively mild conditions for the final reduction step. The directed ortho-metalation strategy provides excellent regiocontrol in the iodination step.

The following table outlines the detailed research findings for the synthesis of the key intermediate, 3-fluoro-4-iodopyridine-2-carbonitrile.

Interactive Data Table: Synthesis of 3-Fluoro-4-iodopyridine-2-carbonitrile

StepReactantsReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Iodination 3-Fluoropyridine-2-carbonitrile, Diisopropylamine, n-Butyllithium, Iodine-Tetrahydrofuran-78 to 01.5 hours55.2 chemicalbook.com

The final step in the primary synthetic route is the reduction of the nitrile group in 3-fluoro-4-iodopyridine-2-carbonitrile. This transformation is a standard procedure in organic synthesis and can be achieved using various reducing agents. The choice of reagent can influence the reaction conditions and the work-up procedure.

Commonly used reducing agents for this conversion include lithium aluminum hydride (LiAlH₄) and borane (B79455) (BH₃) complexes. LiAlH₄ is a powerful reducing agent that typically requires anhydrous conditions and is used in solvents like diethyl ether or tetrahydrofuran. Borane, often used as a complex with tetrahydrofuran (BH₃·THF), offers a milder alternative and is also effective for the reduction of nitriles to primary amines. The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

While a specific documented procedure for the reduction of 3-fluoro-4-iodopyridine-2-carbonitrile to the target methanamine was not found in the provided search results, the application of these standard reducing agents is a well-established and reliable method for achieving this transformation. The yield for such a reduction is generally expected to be moderate to high, depending on the specific conditions and the purity of the starting material.

Chemical Reactivity and Derivatization Strategies of 3 Fluoro 4 Iodopyridin 2 Yl Methanamine

Reactions Involving the Primary Aminomethyl Moiety

The primary aminomethyl group is a nucleophilic center and readily participates in a variety of functionalization and condensation reactions.

Amine-Based Functionalization and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, enabling reactions with a wide array of electrophiles. This reactivity is fundamental to many derivatization strategies. For instance, it can undergo alkylation, arylation, and acylation to yield more complex secondary and tertiary amines and amides, respectively. These reactions typically proceed under standard conditions and are crucial for building molecular complexity.

Condensation reactions with carbonyl compounds are also a hallmark of primary amines. These reactions are pivotal for the formation of new carbon-nitrogen double bonds, leading to the synthesis of imines or Schiff bases.

Formation of Imine, Amide, and Related Derivatives

The primary amine of (3-Fluoro-4-iodopyridin-2-yl)methanamine can be readily converted into imines and amides. The synthesis of imines, or Schiff bases, is often achieved through the acid-catalyzed condensation with aldehydes or ketones. nih.gov This reversible reaction typically requires the removal of water to drive the equilibrium towards the product.

Amide formation is another common transformation, accomplished by reacting the amine with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These amide derivatives are generally stable and can serve as important intermediates or final products in medicinal chemistry. In some cases, the amide functionality can be further modified, for example, through reduction to the corresponding secondary amine.

Reactant ClassProduct ClassGeneral Reaction Conditions
Aldehydes/KetonesImines (Schiff Bases)Acid catalysis, removal of water
Acyl ChloridesAmidesBase (e.g., triethylamine, pyridine)
Carboxylic AnhydridesAmidesOften proceeds without a catalyst
Carboxylic AcidsAmidesCoupling agents (e.g., DCC, EDC)

Transformations at the Pyridine (B92270) Ring System

The pyridine ring of this compound is substituted with both a fluorine and an iodine atom, presenting opportunities for selective modifications through different reaction pathways.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. In the case of this compound, the significant difference in the propensity of iodine and fluorine to undergo this exchange allows for high regioselectivity. The carbon-iodine bond is considerably more susceptible to exchange with organolithium or magnesium reagents than the much stronger carbon-fluorine bond. wikipedia.orgacs.org This reaction typically occurs at low temperatures to generate a lithiated or magnesiated pyridine species. This organometallic intermediate is a potent nucleophile and can be quenched with a variety of electrophiles to introduce new substituents at the 4-position of the pyridine ring.

This method provides a versatile entry point to a wide range of 4-substituted 3-fluoropyridine (B146971) derivatives. The choice of electrophile determines the nature of the newly introduced group.

ElectrophileProduct Functional Group at C-4
Carbon dioxide (CO2)Carboxylic acid
Aldehydes/KetonesSecondary/Tertiary alcohol
Alkyl halidesAlkyl group
DisulfidesThioether

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine or Iodine Substituent

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of halopyridines, which are electron-deficient aromatic systems. The reactivity of the halogen leaving group in SNAr reactions on pyridines generally follows the trend F > Cl > Br > I for activated systems. nih.govscispace.comresearchgate.net The strong electron-withdrawing nature of the fluorine atom and its ability to stabilize the intermediate Meisenheimer complex often make it a better leaving group than iodine in SNAr reactions.

Therefore, treatment of this compound with a strong nucleophile would be expected to preferentially lead to the displacement of the fluorine atom. However, the outcome can be influenced by the nature of the nucleophile and the specific reaction conditions. In some instances, substitution at the 4-position (iodine) can occur, particularly if the reaction proceeds via a different mechanism or if the nucleophile has a high affinity for iodine. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of the Iodo-Pyridine Moiety

The carbon-iodine bond in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of halogens in these catalytic cycles typically follows the order I > Br > Cl >> F, allowing for highly selective reactions at the C-4 position. semanticscholar.org

Common cross-coupling reactions that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. semanticscholar.orgresearchgate.net

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce an alkynyl substituent. beilstein-journals.org

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a new carbon-nitrogen bond. beilstein-journals.orgresearchgate.net

Heck Coupling: Palladium-catalyzed reaction with alkenes.

Stille Coupling: Palladium-catalyzed reaction with organostannanes. rsc.org

These reactions offer a powerful and modular approach to synthesize a vast array of derivatives of this compound, where the iodine atom is replaced by various organic fragments.

Coupling ReactionReactantCatalyst System (Typical)Product
Suzuki-MiyauraR-B(OH)2Pd(PPh3)4, base4-R-substituted pyridine
SonogashiraR-C≡CHPdCl2(PPh3)2, CuI, base4-(Alkynyl)pyridine
Buchwald-HartwigR2NHPd catalyst, ligand, base4-(Amino)pyridine

Palladium-Catalyzed Cross-Coupling Methodologies

No specific examples for this compound are available in the scientific literature.

No published data.

No published data.

No published data.

Mechanistic Insights into Cross-Coupling Pathways

No published data.

Cyclization and Heterocyclic Ring Formation Pathways

No published data.

Applications of 3 Fluoro 4 Iodopyridin 2 Yl Methanamine As a Key Intermediate in Complex Molecule Synthesis

Contribution to Medicinal Chemistry Programs

The utility of (3-Fluoro-4-iodopyridin-2-yl)methanamine in medicinal chemistry is underscored by its role as a linchpin in the assembly of molecules designed to modulate the activity of disease-relevant proteins. The presence of orthogonal functional groups—the reactive iodine atom suitable for cross-coupling reactions and the primary amine for amide bond formation or other nucleophilic additions—allows for a convergent and flexible approach to a diverse range of target structures.

Precursor in the Synthesis of Bioactive Heterocyclic Scaffolds

The strategic placement of reactive handles on the pyridine (B92270) core of this compound makes it an ideal starting material for the synthesis of complex, polycyclic heterocyclic systems. These scaffolds are often privileged structures in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity. The ability to readily introduce diversity at multiple points of the molecule allows for the fine-tuning of pharmacological properties.

Role in the Development of Factor XIa Inhibitors

A significant application of this compound is in the creation of inhibitors of Factor XIa (FXIa), a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation. epo.org Inhibition of FXIa is a promising strategy for the development of new anticoagulants with a potentially lower risk of bleeding compared to traditional therapies. epo.org

Researchers have utilized this compound as a key building block in the synthesis of a novel class of Factor XIa inhibitors based on the 3-(1H-imidazol-2-yl)-2,3,8,8a-tetrahydroindolizin-5(1H)-one scaffold. epo.org In a representative synthetic sequence, the methanamine moiety of the title compound is employed to construct a key part of the heterocyclic core. The iodo-substituent on the pyridine ring serves as a crucial handle for introducing further complexity and modulating the properties of the final compounds. A patent describing these derivatives highlights their potential as FXIa inhibitors. epo.org

Intermediate for Complement Inhibitors

The versatility of this compound extends to the synthesis of inhibitors of the complement system, a component of the innate immune system that, when dysregulated, can contribute to a variety of inflammatory and autoimmune diseases. epo.org A patent application discloses the use of this compound in the preparation of substituted benzofuran, benzopyrrole, and benzothiophene (B83047) derivatives that act as complement inhibitors. epo.org In the synthesis described, the iodo-group of the pyridine intermediate is exploited in a palladium-catalyzed cross-coupling reaction, demonstrating the strategic value of this functional group in the construction of complex drug candidates. epo.org

Synthesis of Compounds for Addressing Thromboembolic Disorders

Thromboembolic disorders, such as deep vein thrombosis and pulmonary embolism, are a major cause of morbidity and mortality worldwide. epo.org The development of safer and more effective anticoagulants is a critical area of research. The Factor XIa inhibitors derived from this compound are being investigated for the prevention and treatment of such thromboembolic conditions. epo.org By targeting FXIa, these compounds aim to uncouple thrombosis from hemostasis, thereby reducing the likelihood of bleeding events often associated with existing anticoagulant therapies. epo.org

Precursor to Agents Modulating Plasma Kallikrein Activity

In addition to their activity against Factor XIa, some of the complex molecules synthesized from this compound have been found to inhibit plasma kallikrein. epo.org Plasma kallikrein is another serine protease involved in the contact activation system of coagulation and also plays a role in inflammation. The dual inhibition of Factor XIa and plasma kallikrein could offer a synergistic therapeutic effect in certain disease states. The chemical tractability of the scaffolds derived from this compound allows for the optimization of activity against both of these important targets. epo.org

Utility in Broader Research Endeavors

The versatility of this compound as a synthetic intermediate extends to various fields of scientific investigation, most notably in the development of therapeutic agents and biological probes.

Recent advancements in the field of drug discovery have identified this compound as a key intermediate in the synthesis of a novel class of complement inhibitors. These inhibitors are being investigated for their therapeutic potential in a range of disorders, including those affecting the cardiovascular system. mdpi.com

The complement system is a part of the immune system that, when overactivated, can contribute to the pathology of various diseases. The development of molecules that can modulate this system is therefore of significant interest. In a patented synthetic route, this compound is reacted with other complex chemical entities to produce substituted benzofuran, benzopyrrole, and benzothiophene derivatives. mdpi.com These resulting molecules have shown activity as complement inhibitors, highlighting the importance of the initial fluorinated iodopyridine intermediate in creating compounds with potential cardiovascular applications.

The synthesis involves a palladium-catalyzed cross-coupling reaction, a common and powerful tool in medicinal chemistry for creating new carbon-carbon bonds. The presence of the iodine atom on the pyridine ring of this compound makes it an ideal substrate for such reactions.

Table 1: Properties of this compound

Property Value
Molecular Formula C₆H₆FIN₂
Molecular Weight 252.03 g/mol

| CAS Number | 1805589-86-9 |

Advanced Spectroscopic and Analytical Characterization of 3 Fluoro 4 Iodopyridin 2 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For (3-Fluoro-4-iodopyridin-2-yl)methanamine, both ¹H and ¹³C NMR are indispensable for confirming its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aminomethyl group. The chemical shifts are influenced by the electronic effects of the fluorine, iodine, and aminomethyl substituents on the pyridine (B92270) ring. The aromatic region would likely display two doublets corresponding to the protons at the C5 and C6 positions. The proton at C6 would be coupled to the proton at C5, and the proton at C5 would be coupled to the proton at C6 and would also show a smaller coupling to the fluorine at C3. The aminomethyl protons would appear as a singlet, typically in the range of 3.5-4.5 ppm, while the amine protons would present as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule. The pyridine ring carbons will resonate in the aromatic region (typically 100-160 ppm). The carbon atom attached to the highly electronegative fluorine atom (C3) is expected to show a large C-F coupling constant. The carbon bearing the iodine atom (C4) will be shifted upfield due to the heavy atom effect. The chemical shifts of the pyridine carbons are influenced by the combined inductive and mesomeric effects of the substituents. For instance, in pyridine itself, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm. testbook.com The presence of substituents significantly alters these values. For example, in 4-iodopyridine, the carbon chemical shifts are reported as C2/C6: 151.3 ppm, C3/C5: 129.5 ppm, and C4: 115.0 ppm. spectrabase.com

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C2-CH₂~ 3.8 - 4.2 (singlet)~ 45 - 55
-NH₂~ 1.5 - 3.0 (broad singlet)-
H5~ 7.0 - 7.5 (doublet of doublets)~ 120 - 130
H6~ 8.0 - 8.5 (doublet)~ 145 - 155
C2-~ 155 - 165
C3-~ 150 - 160 (with C-F coupling)
C4-~ 90 - 100
C5-~ 120 - 130
C6-~ 145 - 155

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound (C₆H₆FIN₂), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. The presence of iodine with its characteristic isotopic pattern is not significant as it is monoisotopic (¹²⁷I).

Electron impact (EI) ionization would lead to characteristic fragmentation patterns. The molecular ion is expected to be observed, and key fragmentation pathways would likely involve the loss of the aminomethyl group, the iodine atom, or the fluorine atom. Common fragmentation patterns for amines include the loss of an alkyl radical adjacent to the nitrogen, leading to a stable iminium ion. miamioh.edu For this molecule, cleavage of the C2-CH₂ bond would be a prominent fragmentation pathway.

Fragment Ion Proposed Structure m/z
[M]⁺[C₆H₆FIN₂]⁺251.96
[M-NH₂]⁺[C₆H₅FI]⁺235.95
[M-CH₂NH₂]⁺[C₅H₃FIN]⁺221.94
[M-I]⁺[C₆H₆FN₂]⁺125.05

Note: The m/z values are for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, C=C, C-F, and C-I bonds. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the CH₂ group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-F stretching vibration typically appears as a strong band in the 1000-1300 cm⁻¹ range. The C-I stretching vibration is found at lower wavenumbers, typically below 600 cm⁻¹.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (two bands)
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (CH₂)Stretching2850 - 2960
C=N (pyridine)Stretching1550 - 1610
C=C (pyridine)Stretching1400 - 1500
C-FStretching1000 - 1300
C-IStretching< 600

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Stereochemical Assignment (if applicable)

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules. Since this compound is not chiral, these techniques are not applicable for its stereochemical assignment. However, if a chiral center were introduced into the molecule, for example, by substitution on the aminomethyl group, ECD and VCD would be crucial for determining the absolute stereochemistry of the resulting enantiomers.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

Structural Parameter Expected Value
C-C (pyridine ring) bond length~ 1.38 - 1.40 Å
C-N (pyridine ring) bond length~ 1.33 - 1.35 Å
C-F bond length~ 1.34 - 1.36 Å
C-I bond length~ 2.08 - 2.12 Å
C-C (exocyclic) bond length~ 1.50 - 1.52 Å
C-N (exocyclic) bond length~ 1.46 - 1.48 Å
Pyridine ring planarityNear planar

Theoretical and Computational Studies on 3 Fluoro 4 Iodopyridin 2 Yl Methanamine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

A foundational approach to understanding the electronic nature of (3-Fluoro-4-iodopyridin-2-yl)methanamine would involve quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and effective method. DFT calculations can provide deep insights into the molecule's electronic structure, which governs its reactivity and physical properties.

For this compound, DFT studies would typically be employed to determine key electronic descriptors. These calculations could map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. The presence of the electronegative fluorine atom, the large and polarizable iodine atom, and the nitrogen atom within the pyridine (B92270) ring would create a complex electronic landscape.

Key parameters that would be of interest in a DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would indicate the likely sites for nucleophilic and electrophilic attack. For instance, the lone pair of electrons on the nitrogen of the aminomethyl group and the pyridine nitrogen could be expected to contribute significantly to the HOMO, making them potential sites for electrophilic interaction.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the aminomethyl group attached to the pyridine ring allows for multiple possible spatial arrangements, or conformations. A thorough conformational analysis is crucial for understanding which shapes the molecule is most likely to adopt and how this influences its interactions with other molecules.

Computational methods, such as molecular mechanics or higher-level quantum calculations, would be used to perform a systematic search of the potential energy surface of this compound. This process involves rotating the single bonds, particularly the C-C bond between the pyridine ring and the aminomethyl group, and the C-N bond of the amine, to identify all possible stable conformations (local minima on the energy landscape).

For each stable conformer, the relative energy would be calculated to determine its population at a given temperature. The analysis would likely reveal the most stable conformation, which is crucial for predicting the molecule's behavior in biological systems or as a reactant in a chemical synthesis. The interplay of steric hindrance between the substituents and potential intramolecular hydrogen bonding between the amine and the adjacent fluorine or pyridine nitrogen would be key factors determining the conformational preferences.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra would be highly informative.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei. These predictions are based on the calculated electron density around each nucleus in the molecule's optimized geometry. Comparing these theoretical spectra with experimental data, if it were to be collected, would be a powerful method for confirming the molecule's structure.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. Each vibrational mode corresponds to a specific stretching, bending, or twisting motion of the atoms. The resulting theoretical IR spectrum, with its characteristic peaks for functional groups like the N-H and C-F bonds, would aid in the structural elucidation of the compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption. For this compound, these calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, likely π-π* and n-π* transitions associated with the pyridine ring.

Mechanistic Investigations of Key Reactions Involving the Compound

Given the functional groups present in this compound, it could participate in a variety of chemical reactions. Computational methods can be used to investigate the mechanisms of these potential reactions, providing a level of detail that is often difficult to obtain through experimental means alone.

For example, the presence of an iodine atom makes the compound a potential substrate for cross-coupling reactions, such as the Suzuki or Sonogashira reactions, which are fundamental in the synthesis of more complex molecules. A mechanistic investigation would involve calculating the energy profile of the reaction pathway, identifying the structures of transition states and intermediates. This would provide insights into the reaction's feasibility, kinetics, and the factors that control its selectivity.

Similarly, the primary amine group could undergo various reactions, such as acylation or alkylation. Theoretical studies could model these transformations to understand the influence of the fluoro and iodo substituents on the reactivity of the amine.

Stereochemical and Isotopic Aspects of 3 Fluoro 4 Iodopyridin 2 Yl Methanamine and Its Derivatives

Consideration of Stereoisomers and Diastereomers in Related Syntheses

The synthesis of derivatives from the achiral (3-Fluoro-4-iodopyridin-2-yl)methanamine can generate stereocenters, leading to the formation of enantiomers and diastereomers. For instance, acylation or alkylation of the primary amine group can create a chiral center at the adjacent carbon. When the pyridine (B92270) ring or the substituent being added contains one or more stereocenters, diastereomers can be formed.

In synthetic routes involving related substituted pyridines, the formation of diastereomeric mixtures is a common observation. For example, in the synthesis of hydroxylated indolizidines from pyridine-derived epoxyamides, the intramolecular cyclization can result in a diastereomeric mixture of indolizinium salts. mdpi.com Similarly, the reduction of a pyridinium (B92312) ring in a related system without purification of the diastereomeric intermediates led to a mixture of tetrahydro derivatives. mdpi.com The stereoselective preparation of functionalized acs.orgnih.govnih.govtriazolo[4,3-a]pyridines has been developed to yield products as a single diastereomer, highlighting the importance of controlling stereochemistry during the reaction. acs.org The challenge often lies in separating these diastereomers or, preferably, directing the synthesis to favor the formation of a single, desired stereoisomer.

The presence of multiple substituents on the pyridine ring, as in the case of this compound, can influence the stereochemical outcome of subsequent reactions. The electronic and steric properties of the fluorine and iodine atoms can direct incoming reagents, potentially leading to diastereoselectivity in reactions on the side chain or the ring itself.

Strategies for Stereoselective Synthesis

Achieving high levels of stereocontrol is a central goal in the synthesis of chiral pyridine derivatives. Several strategies have been developed to produce specific stereoisomers, which can be broadly applied to the synthesis of chiral derivatives of this compound.

Key strategies include:

Catalytic Asymmetric Synthesis : This is a powerful approach for generating chiral molecules with high enantioselectivity. For instance, the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents and a chiral diphosphine ligand has been reported to produce chiral pyridines with excellent enantioselectivity. nih.gov Similarly, ruthenium-catalyzed asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines yields chiral tetrahydroquinoline scaffolds with high enantioselectivities, which can be converted into tunable chiral pyridine–aminophosphine ligands. rsc.org The strong coordinating ability of the pyridine nitrogen can sometimes pose a challenge by deactivating the metal catalyst, a limitation that requires careful optimization of the catalytic system. acs.org

Lewis Acid Activation : Reactivity can be enhanced and stereoselectivity induced through the use of Lewis acids. nih.gov In the stereoselective synthesis of functionalized pyran derivatives, the choice of Lewis acid and reducing agent was shown to control the syn/anti diastereoselectivity. nih.gov

Chemo-enzymatic Methods : The combination of chemical and enzymatic reactions offers a highly stereoselective route to chiral pyridines. A one-pot cascade combining the chemical reduction of pyridiniums to tetrahydropyridines with a biocatalytic cascade using an amine oxidase/ene imine reductase can produce stereo-defined piperidines. mdpi.com

Dearomatization Reactions : The stereoselective dearomatization of pyridines is another effective strategy. This can be achieved through catalytic methods that directly generate dearomatized products like dihydropyridines, which can then be converted to chiral tetrahydropyridines and piperidines. mdpi.com

Table 1: Strategies for Stereoselective Synthesis of Pyridine Derivatives

Strategy Description Example Application Reference(s)
Catalytic Asymmetric Hydrogenation Use of a chiral transition metal catalyst (e.g., Ru, Ir) to hydrogenate a C=C or C=N bond, creating one or more stereocenters. Asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines to chiral tetrahydroquinolines. rsc.org
Catalytic Asymmetric Alkylation A chiral catalyst directs the addition of an alkyl group to a prochiral substrate, often an activated olefin. Copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents. nih.gov
Stereoselective Dearomatization The pyridine ring is partially hydrogenated in a stereoselective manner to create chiral dihydro- or tetrahydropyridine (B1245486) derivatives. Catalytic stereoselective synthesis of partially hydrogenated pyridines and pyridones via dearomative reactions. mdpi.com
Chemo-enzymatic Cascade Combines a chemical reaction with a highly selective enzymatic transformation in a one-pot process. Stereoselective reduction of a C=C bond in tetrahydropyridines using an ene imine reductase. mdpi.com

Incorporation of Isotopic Labels (e.g., Deuterium (B1214612), ¹³C) for Mechanistic Studies or Tracing

Isotopic labeling is an indispensable technique in medicinal chemistry and drug development. acs.org Incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the structure of this compound or its derivatives can provide valuable insights.

Applications of Isotopic Labeling:

Mechanistic Elucidation : Deuterium labeling is frequently used to investigate reaction mechanisms. acs.orgacs.org For example, deuterium labeling studies were crucial in proposing a mechanism for the iridium-hydride reduction of pyridinium salts, showing the reversibility of certain steps. researchgate.net

Metabolic Studies : Labeled compounds are used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. acs.orgnih.gov The use of deuterium can also enhance a drug's metabolic profile by strengthening C-H bonds at sites of metabolic oxidation, a phenomenon known as the kinetic isotope effect. nih.gov

Analytical Standards : Compounds labeled with stable isotopes serve as internal standards for quantitative analysis by mass spectrometry. acs.org

Strategies for Isotopic Labeling:

Ring-Opening and Ring-Closing : A general method for ¹⁵N-labeling of pyridines involves activating the pyridine ring, followed by ring-opening to form a Zincke imine intermediate. This intermediate is then ring-closed using a labeled ammonium (B1175870) salt, such as ¹⁵NH₄Cl, to incorporate the ¹⁵N atom with high efficiency. nih.govresearchgate.net This method is applicable to a wide range of substituted pyridines and complex pharmaceuticals. nih.govresearchgate.netnih.govkcl.ac.ukchemrxiv.orgnih.gov

H-D Exchange Reactions : Direct hydrogen-deuterium exchange reactions, often catalyzed by metals like palladium on carbon (Pd/C), can be used to introduce deuterium into the pyridine ring or its substituents. nih.gov

Synthesis from Labeled Precursors : Building the molecule from commercially available labeled starting materials is a common approach. nih.govnih.gov For instance, ¹³C-labeled pyruvic acid can be synthesized from precursors like ¹³C-labeled methyl acetate. google.com Similarly, fully labeled [¹³C₅]-Pyridine is available as a building block. schd-shimadzu.com

Table 2: Isotopic Labeling in Pyridine Systems

Isotope Method of Incorporation Purpose Reference(s)
Deuterium (²H) Metal-catalyzed H-D exchange; Reduction with deuterated reagents (e.g., D₂ gas); Synthesis from deuterated building blocks. Elucidate reaction mechanisms; Improve metabolic stability (kinetic isotope effect); Analytical standards. acs.orgacs.orgresearchgate.netnih.govnih.gov
Carbon-13 (¹³C) Synthesis from ¹³C-labeled precursors (e.g., [¹³C]acetophenone). Mechanistic studies; NMR structural analysis; Tracing metabolic pathways. researchgate.netnih.govgoogle.com
Nitrogen-15 (¹⁵N) Ring-opening to Zincke imine followed by ring-closure with ¹⁵NH₄Cl. Mechanistic studies; NMR structural analysis; Tracing nitrogen metabolism. nih.govresearchgate.netnih.gov

Tautomerism in Related Pyridine Systems

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org While this compound itself is not prone to significant tautomerism, related pyridine systems and potential derivatives can exhibit this phenomenon. Understanding tautomeric equilibria is crucial as different tautomers can have distinct chemical and physical properties.

The most studied tautomerism in pyridine chemistry is the interconversion between hydroxy-pyridines and their corresponding pyridone forms. nih.govwuxibiology.com For example, 2-hydroxypyridine (B17775) exists in equilibrium with its tautomer, 2-pyridone. chemtube3d.comchemtube3d.com The position of this equilibrium is highly sensitive to the solvent. wuxibiology.com In the gas phase, the hydroxy form is slightly more stable, but in polar solvents and the solid state, the pyridone form is overwhelmingly favored. nih.gov This is because the pyridone form, while less aromatic, benefits from a strong C=O bond and favorable intermolecular hydrogen bonding in polar environments. chemtube3d.comchemtube3d.com A similar equilibrium exists for 4-hydroxypyridine (B47283) and 4-pyridone. chemtube3d.com

Another relevant tautomeric relationship is the imine-enamine equilibrium, which is the nitrogen analog of keto-enol tautomerism. libretexts.org Derivatives of this compound could potentially be involved in such equilibria. For instance, a derivative where the side chain is oxidized to an imine could tautomerize to an enamine. The tautomerism of 2-benzylpyridine (B1664053) has also been studied, where the pyridinoid tautomer is greatly preferred in aqueous solutions. rsc.org

Table 3: Solvent Effect on 2-Hydroxypyridine ⇌ 2-Pyridone Tautomeric Equilibrium

Solvent Equilibrium Constant (K = [Pyridone]/[Hydroxypyridine]) Predominant Form
Gas Phase 0.1 - 0.4 2-Hydroxypyridine
Cyclohexane 0.4 Both coexist
Chloroform 2.6 2-Pyridone
Acetonitrile 20 2-Pyridone
Water 900 2-Pyridone

Data adapted from related studies on pyridine tautomerism. nih.govwuxibiology.com

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern chemistry. researchgate.netnih.gov For a polysubstituted pyridine (B92270) like (3-Fluoro-4-iodopyridin-2-yl)methanamine, future research will likely focus on novel synthetic strategies that offer high yields, regioselectivity, and sustainability.

Current approaches to functionalized pyridines often involve multi-step sequences. For instance, the synthesis of related compounds like 2-amino-5-fluoro-3-iodopyridine (B113054) has been achieved through the iodination of 2-amino-5-fluoropyridine (B1271945) using iodine and silver sulphate. Another method involves the direct radiofluorination of pyridine N-oxides to produce meta-fluorinated pyridines, which can then be further modified. rsc.orgnih.gov These existing methods provide a foundation for developing a pathway to this compound.

Future synthetic explorations could include:

One-Pot Multicomponent Reactions: Designing a convergent synthesis where the pyridine ring is constructed with the desired substituents in a single step would be highly efficient. nih.gov

Late-Stage Functionalization: A significant area of research is the direct C-H functionalization of a pre-formed pyridine ring. nih.gov Developing methods to selectively introduce the fluoro, iodo, and aminomethyl groups onto a pyridine precursor would be a major advancement. For example, recent work has shown the ability to introduce a difluoromethyl group at specific sites on a pyridine ring. uni-muenster.de

Green Chemistry Approaches: The use of greener solvents, catalysts, and energy sources like microwave or ultrasonic irradiation can lead to more sustainable processes. researchgate.netnih.govbhu.ac.in For example, the synthesis of 2-amino-5-iodopyridine (B21400) has been demonstrated using water as a solvent, avoiding organic solvents entirely. google.com The synthesis of pyridine bases from renewable resources like glycerol (B35011) is also an area of active research. researchgate.net

Design and Synthesis of Next-Generation Derivatives with Enhanced Chemical Properties

The specific combination of substituents in this compound offers a rich platform for creating a library of derivatives with fine-tuned properties. The fluorine atom, for instance, is known to enhance metabolic stability, binding affinity, and bioavailability in drug candidates. nih.govyoutube.com The iodine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions.

Future research in this area would likely involve:

Modification of the Methanamine Group: The primary amine can be readily derivatized to form amides, sulfonamides, or other functional groups, which could modulate the compound's biological activity and physicochemical properties.

Cross-Coupling Reactions at the Iodo Position: The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or other functionalities. This would enable the creation of a diverse set of derivatives for screening in various applications.

Introduction of Additional Substituents: Exploring the addition of other functional groups to the pyridine ring could further enhance its properties. The goal would be to create derivatives with improved potency, selectivity, and pharmacokinetic profiles for potential therapeutic applications. nih.gov

Investigation of Undiscovered Chemical Transformations and Applications

The unique electronic nature of the highly substituted pyridine ring in this compound may lead to novel chemical reactivity. The interplay between the electron-withdrawing fluorine atom and the other substituents could influence the reactivity of the pyridine ring in unexpected ways. nih.gov

Potential areas for investigation include:

Novel Cyclization Reactions: The methanamine group, in proximity to the other substituents, could participate in intramolecular cyclization reactions to form fused heterocyclic systems, which are often of medicinal interest. frontiersin.org

Applications in Medicinal Chemistry: Pyridine derivatives are found in a vast number of FDA-approved drugs. lifechemicals.comnih.gov Given its structure, this compound and its derivatives could be investigated as inhibitors of various enzymes, such as kinases, or as ligands for receptors in the central nervous system. nih.govcapes.gov.brmdpi.comacs.org

Materials Science Applications: Pyridine-containing compounds are also used in the development of functional materials. nih.gov The unique electronic properties conferred by the fluoro and iodo substituents could make derivatives of this compound interesting candidates for organic electronics or as ligands in catalysis.

Computational-Assisted Design and Optimization of Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. niscair.res.inelectrochemsci.org For a molecule like this compound, computational methods can provide valuable insights and guide experimental work.

Future computational studies could focus on:

Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways and predict the regioselectivity of synthetic transformations, aiding in the development of novel synthetic routes. acs.org

Structure-Based Drug Design: If a biological target is identified, molecular docking and molecular dynamics simulations can be used to design derivatives with improved binding affinity and selectivity. nih.govnih.govnih.gov These computational models can help prioritize which derivatives to synthesize, saving time and resources.

Predicting Physicochemical Properties: Quantum chemical parameters derived from DFT calculations can be correlated with properties such as electronic structure, lipophilicity, and solubility, which are crucial for drug development and materials science. electrochemsci.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.